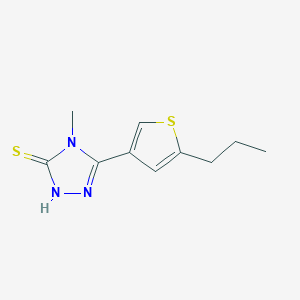

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiol group and a thienyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-propylthiophene-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole-thiol derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

One of the primary applications of this compound is in agriculture as a fungicide. Triazole derivatives are widely used to control fungal diseases in crops due to their effectiveness and relatively low toxicity to plants.

Case Studies

- Wheat and Barley Protection : Research has demonstrated that triazole compounds can significantly reduce the incidence of diseases such as Fusarium head blight in wheat and barley crops. Field trials indicated a reduction in disease severity by up to 50% when treated with formulations containing triazoles .

- Fruit Crops : Studies on fruit crops like apples and grapes have shown that applying triazoles can prevent fungal infections such as powdery mildew, leading to improved yield and fruit quality .

Pharmaceutical Applications

In the pharmaceutical industry, 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is explored for its potential as an antifungal agent.

Antifungal Activity

The compound exhibits significant antifungal properties against various pathogens, including Candida species and Aspergillus spp. The mechanism involves the inhibition of fungal cell membrane synthesis similar to its agricultural applications.

Research Findings

A study published in the Journal of Antimicrobial Chemotherapy highlighted that this compound showed potent activity against resistant strains of fungi that are otherwise challenging to treat with conventional antifungals .

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science.

Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties while providing protection against degradation from environmental factors.

Nanocomposites

Research into nanocomposites incorporating this triazole derivative indicates potential for use in advanced materials with enhanced electrical conductivity and mechanical strength .

Toxicological Profile

While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that the compound may cause skin irritation and is harmful if ingested or inhaled. Appropriate safety measures should be implemented when handling this substance .

Mecanismo De Acción

The mechanism of action of 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring may interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-methyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

- 4-methyl-5-(5-butylthien-3-yl)-4H-1,2,4-triazole-3-thiol

- 4-methyl-5-(5-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and steric effects, making this compound particularly effective in certain applications compared to its analogs with different substituents.

Actividad Biológica

4-Methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 588687-53-0) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNS

- Molecular Weight : 239.36 g/mol

- Density : 1.34 g/cm³

- Boiling Point : 327.4°C

- Flash Point : 151.8°C

Antioxidant Activity

Research has indicated that triazole derivatives exhibit significant antioxidant properties. For instance, compounds derived from triazole-thiol frameworks have shown effectiveness in neutralizing free radicals and reducing oxidative stress markers in various biological systems. The antioxidant potential is often evaluated using assays such as DPPH and ABTS, with some derivatives demonstrating IC values comparable to standard antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against a range of pathogens. Studies have shown that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including E. coli and Candida albicans. The minimum inhibitory concentration (MIC) values indicate a robust interaction with bacterial enzymes, suggesting a promising avenue for antibiotic development .

Anti-inflammatory Effects

Compounds containing the triazole moiety have been linked to anti-inflammatory activities. In vitro studies demonstrated that derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). These findings suggest potential applications in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored through various cell line studies. Specifically, it has shown cytotoxic effects against human melanoma and breast cancer cells. The selectivity towards cancer cells was notable, with some derivatives being more effective at inhibiting cell proliferation compared to conventional chemotherapeutics. The mechanisms underlying these effects may involve the induction of apoptosis and inhibition of cell migration .

Study on Antioxidant and Antimicrobial Activities

In a comprehensive study evaluating various triazole derivatives, this compound was highlighted for its significant antibacterial activity against E. coli with an MIC value of 0.25 µg/mL. Additionally, it demonstrated strong antioxidant activity with an IC value of 0.397 µM in ABTS assays .

In Vivo Anti-inflammatory Study

In vivo models using carrageenan-induced paw edema in rats showed that compounds similar to this compound significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Data Table

Propiedades

IUPAC Name |

4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S2/c1-3-4-8-5-7(6-15-8)9-11-12-10(14)13(9)2/h5-6H,3-4H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYDAAZTFNFVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407523 | |

| Record name | 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588687-53-0 | |

| Record name | 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.